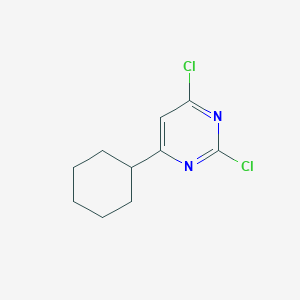

2,4-Dichloro-6-cyclohexylpyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12Cl2N2 |

|---|---|

Molecular Weight |

231.12 g/mol |

IUPAC Name |

2,4-dichloro-6-cyclohexylpyrimidine |

InChI |

InChI=1S/C10H12Cl2N2/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h6-7H,1-5H2 |

InChI Key |

XYCQMHOEZOGUTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC(=NC(=N2)Cl)Cl |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2,4 Dichloro 6 Cyclohexylpyrimidine and Dichloro Pyrimidines

Detailed Reaction Mechanisms of Nucleophilic Aromatic Substitution (SNAr) on Dichloro-Pyrimidines

The SNAr reaction is a fundamental transformation for functionalizing pyrimidine (B1678525) rings. wuxiapptec.com The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates attack by nucleophiles on the carbon atoms bearing halogen substituents. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

In 2,4-dichloropyrimidines, the two chlorine atoms exhibit different reactivities towards nucleophilic displacement. A more reactive halogen can displace a less reactive one from a solution containing its salt. rsc.orgstudymind.co.uk The reactivity of halogens decreases down Group 17 of the periodic table. rsc.org For instance, chlorine is more reactive than bromine and iodine and can displace them from their respective halide solutions. savemyexams.comsavemyexams.com This principle of halogen displacement is a key factor in understanding the sequential reactions of polyhalogenated heterocycles. science-revision.co.uk The reaction between a halogen and a metal results in the formation of an ionic compound, a metal halide salt. savemyexams.com

The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is a complex issue, with substitution occurring at either the C-2 or C-4 position. Generally, nucleophilic substitution of 2,4-dichloropyrimidines is selective for the C-4 position. wuxiapptec.com However, exceptions leading to C-2 selectivity or a mixture of products are common. wuxiapptec.com

Several factors influence this selectivity:

Electronic Effects: The presence of substituents on the pyrimidine ring significantly impacts the regioselectivity. Electron-donating groups at the C-6 position, such as in 2,4-dichloro-6-cyclohexylpyrimidine, can reverse the typical C-4 selectivity and favor substitution at the C-2 position. wuxiapptec.com Quantum mechanical analysis, specifically of the Lowest Unoccupied Molecular Orbital (LUMO), reveals that for the unsubstituted 2,4-dichloropyrimidine (B19661), the LUMO is predominantly at C-4. With a C-6 electron-donating group, the LUMO lobes at C-2 and C-4 become similar in size, leading to potential C-2 substitution. wuxiapptec.com

Steric Effects: A bulky substituent at the C-5 position can hinder nucleophilic attack at the C-4 position, thereby favoring C-2 substitution. wuxiapptec.com

Nature of the Nucleophile: The type of nucleophile used can dramatically alter the regioselectivity. For instance, while many nucleophiles favor the C-4 position in 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to exhibit excellent C-2 selectivity. acs.orgnih.gov Similarly, using a strong base like lithium hexamethyldisilazide (LiHMDS) to generate an anionic anilide nucleophile can lead to high C-4 regioselectivity in the amination of 6-aryl-2,4-dichloropyrimidines. acs.org

Reaction Conditions: Solvent polarity and temperature can also influence the outcome. For example, nucleophilic substitution reactions of anilines with 2,4,6-trichloropyrimidine (B138864) show higher C-4 selectivity in polar solvents like ethanol. acs.org

Table 1: Regioselectivity of Amination on Substituted 2,4-Dichloropyrimidines

| Pyrimidine Substrate | Nucleophile | Conditions | Major Product | C4/C2 Ratio | Reference |

|---|---|---|---|---|---|

| 6-Aryl-2,4-dichloropyrimidine | Aniline | K₂CO₃, DMAc, rt | Mixture | 1:1 to 4:1 | acs.org |

| 6-(4-Fluorophenyl)-2,4-dichloropyrimidine | N-Methylaniline | LiHMDS, THF, -60 °C | C4-isomer | 97:3 | acs.org |

| 5-Substituted-2,4-dichloropyrimidine | Tertiary Amine | - | C2-isomer | Excellent C-2 selectivity | acs.orgnih.gov |

Exploration of Metal-Catalyzed Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura and Sonogashira couplings being prominent examples. rsc.orgresearchgate.netwikipedia.org These reactions are widely used to functionalize halogenated pyrimidines. mdpi.comresearchgate.net

The catalytic cycles of palladium-mediated cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions generally proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. lumenlearning.comyoutube.comyoutube.com

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., this compound) to a Pd(0) complex. youtube.com This is often the rate-limiting step. wikipedia.org The reactivity of the C-X bond towards oxidative addition generally follows the trend I > OTf ≥ Br >> Cl, meaning that chlorides are the most challenging substrates to activate. libretexts.org In di- or polyhalogenated substrates, oxidative addition typically occurs at the most reactive C-X bond. For dichloropyrimidines, the relative reactivity of the C-Cl bonds at C-2 and C-4 dictates the initial site of coupling.

Transmetalation: In this step, the organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium(II) center, displacing the halide. youtube.comyoutube.com This step is crucial for bringing the two organic fragments together on the palladium.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

For the Sonogashira coupling , the mechanism can involve two interconnected catalytic cycles, one for palladium and one for a copper co-catalyst. wikipedia.orgyoutube.com The copper cycle is responsible for forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. youtube.com However, copper-free Sonogashira couplings are also possible, where the alkyne is believed to coordinate directly to the palladium center before deprotonation. wikipedia.orglibretexts.org

The ligands coordinated to the palladium center play a critical role in controlling the catalyst's activity, stability, and selectivity. nih.gov The choice of ligand can influence the rates of the individual steps in the catalytic cycle and can even be used to invert the "innate" regioselectivity of a reaction. nih.gov

Steric and Electronic Properties: Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos or arsa-Buchwald ligands, are often highly effective for Suzuki-Miyaura couplings, especially with challenging substrates like aryl chlorides. nih.govrsc.org The steric bulk can promote reductive elimination, while the electron-donating ability can facilitate oxidative addition. nih.gov

Controlling Regioselectivity: In the cross-coupling of 2,4-dichloropyridines (a related system), the use of a bulky monophosphine ligand like QPhos promotes C-4 coupling, whereas a diphosphine ligand like dppf favors the conventional C-2 coupling. nih.gov This demonstrates the power of ligand choice in directing the reaction to a specific site. Intriguingly, in some cases, ligand-free conditions have been found to significantly enhance selectivity for the C-4 position. nih.gov

Catalyst Efficiency: The proper ligand can allow reactions to be performed at lower catalyst loadings and milder conditions, such as room temperature. nih.gov For instance, the use of specific palladium/N-heterocyclic carbene (NHC) catalytic systems can lead to exclusive C-4 selective Suzuki, Kumada, and Negishi cross-couplings of 2,4-dichloropyridines. nih.gov

Table 2: Ligand Effects on Regioselectivity of Suzuki-Miyaura Coupling

| Substrate | Catalyst System (Ligand) | Selectivity | Reference |

|---|---|---|---|

| 2,4-Dichloropyridine | Pd(OAc)₂ / QPhos | Preferential C-4 coupling | nih.gov |

| 2,4-Dichloropyridine | Pd(OAc)₂ / dppf | Exclusive C-2 coupling | nih.gov |

| 2,4-Dichloropyridine | Pd / IPr (NHC) | Exclusive C-4 coupling | nih.gov |

| 2,4-Dichloropyridine | Ligand-free "Jeffery" conditions | >99:1 C-4 selectivity | nih.gov |

| 3,5-Dichloropyridazine | Pd(OAc)₂ / dppf | C-3 selectivity | rsc.org |

| 3,5-Dichloropyridazine | Pd(OAc)₂ / Q-Phos | C-5 selectivity | rsc.org |

Mechanistic Insights into Photoinduced Transformations of Halogenated Pyrimidines

The study of light-induced molecular transformations is a rapidly advancing field of photochemistry. mdpi.com While specific mechanistic studies on the photoinduced transformations of this compound are not extensively detailed in the provided search results, general principles of halocarbon photochemistry can be applied. The photochemical transformations of related compounds, such as dichloromethyl- and trichloromethyl-cyclohexadienones, have been investigated. rsc.org

The absorption of UV light by a halogenated pyrimidine can lead to the excitation of an electron to a higher energy molecular orbital. This excited state can then undergo several processes:

Homolytic Cleavage: The most common photochemical pathway for alkyl and aryl halides is the homolytic cleavage of the carbon-halogen bond (C-X). This process generates a radical pair: an aryl radical and a halogen radical. The aryl radical is a highly reactive intermediate that can then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent, reaction with other molecules, or intramolecular cyclization.

Heterolytic Cleavage: In some cases, particularly in polar solvents, heterolytic cleavage of the C-X bond can occur, leading to the formation of a carbocation and a halide ion.

Photosubstitution: The excited state of the halogenated pyrimidine may be more susceptible to nucleophilic attack than the ground state. This can lead to photo-SNAr reactions, where the substitution occurs under photochemical conditions, potentially with different regioselectivity compared to the thermal reaction.

The specific pathway taken depends on factors such as the wavelength of light used, the solvent, and the presence of other reactive species. The field of photochemistry continues to explore these mechanisms to develop novel synthetic methods. mdpi.com

Derivatization Strategies and Post Synthetic Functional Group Transformations of 2,4 Dichloro 6 Cyclohexylpyrimidine

Amination Reactions for Substituted Pyrimidine (B1678525) Formation

Amination of 2,4-dichloro-6-cyclohexylpyrimidine is a common strategy to introduce nitrogen-containing functional groups, leading to the formation of substituted aminopyrimidines. The regioselectivity of these reactions is a critical aspect, with the C4 position generally being more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This preferential reactivity is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient.

However, the selectivity of amination can be influenced by several factors, including the nature of the amine, the reaction conditions, and the presence of catalysts. For instance, while primary and secondary aliphatic amines often preferentially attack the C4 position, the use of specific catalysts or reaction conditions can lead to substitution at the C2 position. In some cases, sequential amination can be performed, allowing for the introduction of two different amine moieties at the C2 and C4 positions.

Table 1: Regioselectivity in Amination Reactions of 2,4-Dichloropyrimidines

| Reagent/Condition | Major Product | Minor Product | Reference |

| Primary/Secondary Amine, Base | 4-amino-2-chloro-6-cyclohexylpyrimidine | 2-amino-4-chloro-6-cyclohexylpyrimidine | General observation |

| Tertiary Amine Nucleophiles | 2-amino-4-chloro-6-cyclohexylpyrimidine | 4-amino-2-chloro-6-cyclohexylpyrimidine | nih.gov |

| Palladium Catalysis | Can be tuned for C2 or C4 selectivity | nih.gov |

Alkylation and Arylation Techniques for C-C Bond Formation

The formation of carbon-carbon bonds at the C2 and C4 positions of this compound is a powerful tool for creating more complex molecular architectures. Palladium-catalyzed cross-coupling reactions are the most widely employed methods for this purpose, including Suzuki, Sonogashira, Stille, and Negishi couplings.

Similar to amination, the C4 position is generally more reactive in these cross-coupling reactions. This allows for the selective introduction of an alkyl or aryl group at this position, leaving the C2-chloro substituent available for subsequent transformations. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote C4-selective cross-coupling. nih.gov

Table 2: Palladium-Catalyzed C-C Bond Forming Reactions on 2,4-Dichloropyrimidines

| Reaction | Coupling Partner | Typical Catalyst | General Outcome |

| Suzuki Coupling | Organoboron reagents | Pd(PPh3)4, PdCl2(dppf) | C4-arylation/alkylation |

| Sonogashira Coupling | Terminal alkynes | PdCl2(PPh3)2/CuI | C4-alkynylation |

| Stille Coupling | Organotin reagents | Pd(PPh3)4 | C4-arylation/alkylation |

| Negishi Coupling | Organozinc reagents | Pd(PPh3)4, Ni(acac)2 | C4-arylation/alkylation |

Diverse Functional Group Interconversions on the Pyrimidine Core

Beyond amination and C-C bond formation, the chloro-substituents on the this compound core can be replaced by a variety of other functional groups. These interconversions further expand the chemical space accessible from this starting material.

Hydrolysis: Under acidic or basic conditions, the chlorine atoms can be hydrolyzed to hydroxyl groups, yielding the corresponding pyrimidinone or dihydroxypyrimidine derivatives. The regioselectivity of hydrolysis can be controlled by the reaction conditions.

Alkoxylation and Thiolation: Reaction with alkoxides or thiolates allows for the introduction of ether and thioether linkages, respectively. These reactions typically proceed via an SNAr mechanism, with the C4 position being the more reactive site.

Cyanation: The chloro groups can be substituted by a cyano group using reagents such as potassium cyanide or zinc cyanide, often with palladium catalysis. mit.eduorganic-chemistry.org This transformation is valuable as the nitrile group can be further converted into other functionalities like carboxylic acids, amines, or amides.

Selective Manipulation of Dichloro-Substituents

The differential reactivity of the C2 and C4 positions in this compound is a key feature that allows for the selective and sequential manipulation of the two chloro-substituents. As a general rule, the C4 position is more reactive towards nucleophiles and in many palladium-catalyzed cross-coupling reactions.

This inherent selectivity can be exploited to first introduce a substituent at the C4 position, followed by a different transformation at the C2 position. This stepwise approach enables the synthesis of unsymmetrically disubstituted pyrimidines.

Several factors can be modulated to control the regioselectivity:

Electronic Effects of Substituents: The presence of electron-donating or electron-withdrawing groups on the pyrimidine ring can influence the relative reactivity of the C2 and C4 positions.

Reaction Temperature: In some cases, lower temperatures favor substitution at the more reactive C4 position, while higher temperatures can lead to a mixture of products or reaction at the C2 position.

Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of the palladium precursor and the ligand can have a profound impact on the regioselectivity. For example, bulky ligands can direct the reaction to the less sterically hindered position. nih.gov

Nature of the Nucleophile/Reagent: The type of nucleophile or coupling partner used can also influence the site of reaction.

By carefully controlling these parameters, chemists can achieve a high degree of control over the derivatization of this compound, enabling the synthesis of a diverse range of complex molecules with tailored properties.

Table 3: Factors Influencing Regioselective Reactions of 2,4-Dichloropyrimidines

| Factor | Influence on Selectivity | Example |

| Nucleophile | Stronger nucleophiles may show less selectivity. | - |

| Temperature | Lower temperatures often favor C4 substitution. | - |

| Solvent | Solvent polarity can affect reaction rates and selectivity. | - |

| Catalyst/Ligand | Bulky ligands can favor reaction at the less hindered C2 position. | Use of bulky NHC ligands in Pd-catalyzed reactions. nih.gov |

| Substituents on Pyrimidine Ring | Electron-donating groups at C5 can enhance C4 reactivity. | - |

Computational Chemistry and Theoretical Studies on 2,4 Dichloro 6 Cyclohexylpyrimidine Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Transition State Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of chemical reactions involving pyrimidine (B1678525) derivatives. science.org.ge By calculating the structural, energetic, and electronic characteristics of reactants, intermediates, and transition states, DFT can illuminate reaction pathways. science.org.ge For pyrimidine systems, DFT calculations have been successfully employed to model synthesis mechanisms and predict activation energies (ΔE‡) and reaction energies (ΔE). science.org.ge

In the context of 2,4-Dichloro-6-cyclohexylpyrimidine, DFT calculations would be crucial for understanding its reactivity, particularly in nucleophilic substitution reactions where the chlorine atoms are displaced. Theoretical modeling can help identify the most likely sites for nucleophilic attack and the energetic barriers associated with these reactions. For instance, in the synthesis of related pyrimidine derivatives, DFT has been used to map out the energy profile of the reaction, showing the transition from reactants to products through a high-energy transition state. science.org.ge

A hypothetical reaction pathway for the substitution of a chlorine atom in this compound with a generic nucleophile (Nu) could be modeled. The calculations would likely involve optimizing the geometries of the reactants, the transition state, and the products. The transition state would feature the partial formation of the new C-Nu bond and the partial breaking of the C-Cl bond. The calculated activation energy for this step would provide a quantitative measure of the reaction's feasibility.

Table 1: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Substitution on this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State | +15.8 |

| Products (2-Nu-4-chloro-6-cyclohexylpyrimidine + Cl⁻) | -5.2 |

Note: The data in this table is illustrative and based on general principles of nucleophilic aromatic substitution on dihalopyrimidines. Actual values would require specific DFT calculations for the chosen nucleophile and reaction conditions.

Molecular Modeling and Simulation for Conformational Analysis and Structural Insights

The three-dimensional structure of this compound, particularly the orientation of the cyclohexyl group relative to the pyrimidine ring, is critical to its chemical and physical properties. Molecular modeling and simulation techniques are employed to explore the conformational space of such molecules.

The cyclohexyl group is not planar and can adopt various conformations, with the chair conformation being the most stable. The attachment of this flexible group to the rigid pyrimidine ring introduces rotational degrees of freedom. Conformational analysis helps identify the most stable arrangement by calculating the potential energy as a function of the dihedral angle between the cyclohexyl and pyrimidine rings. It is expected that the preferred conformation would minimize steric hindrance between the cyclohexyl group and the chlorine atoms on the pyrimidine ring. In a related compound, 2,4-dichloro-6-cyclopropylpyrimidine, computational studies have indicated a preferred orientation of the cyclopropyl (B3062369) group to minimize electrostatic repulsion with the chlorine atoms.

X-ray crystallography of similar pyrimidine derivatives has shown that the pyrimidine ring itself is essentially planar. The bond lengths within the pyrimidine ring are consistent with its aromatic character. For this compound, the carbon-chlorine bond lengths are anticipated to be around 1.73 Å.

Table 2: Predicted Structural Parameters of this compound

| Parameter | Predicted Value |

| C-N bond length (in pyrimidine ring) | 1.34 - 1.36 Å |

| C-Cl bond length | ~1.73 Å |

| Dihedral angle (Cyclohexyl-Pyrimidine) | Dependent on lowest energy conformer |

Note: The data in this table is based on typical values for similar structures and would be confirmed by specific molecular modeling studies.

Prediction of Reactivity and Selectivity Profiles Using Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting the reactivity and selectivity of molecules. For this compound, these methods can provide insights into which of the two chlorine atoms is more susceptible to nucleophilic attack. This is often determined by calculating the partial atomic charges on the carbon atoms attached to the chlorine atoms. The carbon atom with a more positive charge is generally more electrophilic and thus a more likely site for nucleophilic substitution.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. dntb.gov.ua The MEP visualizes the electrostatic potential on the electron density surface of a molecule, with red regions indicating negative potential (electron-rich areas) and blue regions indicating positive potential (electron-poor areas). For this compound, the MEP map would likely show positive potential around the carbon atoms bonded to the chlorine atoms, highlighting them as electrophilic centers.

Furthermore, frontier molecular orbital (FMO) theory can be applied. The Lowest Unoccupied Molecular Orbital (LUMO) is typically associated with the susceptibility of a molecule to nucleophilic attack. The distribution of the LUMO on the this compound molecule would indicate the most probable sites for a nucleophile to donate its electrons. It is plausible that the LUMO is localized on the pyrimidine ring, with significant contributions from the carbon atoms at positions 2 and 4.

Table 3: Predicted Reactivity Indices for this compound

| Atom | Calculated Partial Charge (Arbitrary Units) | LUMO Coefficient |

| C2 (bonded to Cl) | +0.35 | 0.42 |

| C4 (bonded to Cl) | +0.38 | 0.48 |

| C6 (bonded to cyclohexyl) | -0.15 | -0.10 |

Note: The data in this table is hypothetical and serves to illustrate how quantum chemical methods can be used to predict reactivity. The relative values suggest that the C4 position might be slightly more reactive towards nucleophiles than the C2 position.

Advanced Spectroscopic and Analytical Characterization Techniques for Pyrimidine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2,4-Dichloro-6-cyclohexylpyrimidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.

In the ¹H NMR spectrum of a related compound, 2,4-dichloro-6-cyclopropylpyrimidine, the cyclopropyl (B3062369) protons exhibit characteristic signals in the upfield region, while the pyrimidine (B1678525) proton appears as a singlet in the downfield aromatic region. For this compound, the ¹H NMR spectrum is expected to show a complex multiplet pattern for the cyclohexyl protons, typically in the range of 1.2-2.0 ppm for the methylene (B1212753) (CH₂) groups and a distinct multiplet for the methine (CH) proton attached to the pyrimidine ring, likely shifted further downfield due to the influence of the aromatic ring. The lone proton on the pyrimidine ring is anticipated to appear as a singlet in the aromatic region, typically around 7.0-7.5 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the cyclohexyl ring would resonate in the aliphatic region (approximately 25-45 ppm). The carbon atoms of the pyrimidine ring are expected in the downfield region (around 150-170 ppm), with the carbons bearing the chlorine atoms showing characteristic chemical shifts influenced by the electronegativity of the halogens.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine-H (C5) | ~7.2 | ~115 |

| Cyclohexyl-CH | ~2.8-3.2 (multiplet) | ~40-45 |

| Cyclohexyl-CH₂ | ~1.2-2.0 (multiplets) | ~25-35 |

| Pyrimidine-C2 (C-Cl) | - | ~160 |

| Pyrimidine-C4 (C-Cl) | - | ~165 |

| Pyrimidine-C6 | - | ~170 |

Note: These are predicted values based on analogous structures and may vary in an actual experimental spectrum.

Mass Spectrometry (MS) Techniques, Including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (230.05 g/mol ). A key feature would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The relative abundance of the M, M+2, and M+4 peaks would be approximately in a 9:6:1 ratio, which is characteristic of a molecule containing two chlorine atoms.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₂Cl₂N₂). This is a crucial step in confirming the identity of the compound. Fragmentation patterns observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule would likely involve the loss of chlorine atoms and fragmentation of the cyclohexyl ring.

Table 2: Expected HRMS Data for this compound

| Ion Formula | Calculated Exact Mass | Expected m/z |

| [C₁₀H₁₂³⁵Cl₂N₂]⁺ | 230.0428 | 230.0428 |

| [C₁₀H₁₂³⁵Cl³⁷ClN₂]⁺ | 232.0399 | 232.0399 |

| [C₁₀H₁₂³⁷Cl₂N₂]⁺ | 234.0369 | 234.0369 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

C-H stretching (aliphatic): Around 2850-2960 cm⁻¹ from the cyclohexyl group.

C=N and C=C stretching (aromatic): In the region of 1400-1600 cm⁻¹ from the pyrimidine ring.

C-Cl stretching: Typically observed in the fingerprint region, around 600-800 cm⁻¹.

The absence of bands for N-H or O-H stretching would confirm the substitution pattern of the pyrimidine ring.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretch (cyclohexyl) | 2850 - 2960 |

| C=N/C=C stretch (pyrimidine) | 1400 - 1600 |

| C-H bend (cyclohexyl) | 1440 - 1465 |

| C-Cl stretch | 600 - 800 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no specific crystal structure data for this compound is publicly available, analysis of a related compound, 2,4-dichloropyrimidine (B19661), reveals a planar pyrimidine ring. ontosight.ai For this compound, a successful crystal structure determination would provide precise bond lengths, bond angles, and the conformation of the cyclohexyl ring relative to the pyrimidine ring. It would definitively confirm the connectivity of the atoms and provide insights into intermolecular interactions, such as stacking or hydrogen bonding, in the solid state.

Table 4: Expected Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | ~7-10 |

| b (Å) | ~10-15 |

| c (Å) | ~7-12 |

| β (°) | ~90-100 (for monoclinic) |

| Z (molecules/unit cell) | 4 |

Note: These are hypothetical values based on similar small organic molecules.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Advanced chromatographic techniques are essential for assessing the purity of this compound and for the separation of any potential isomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable. Detection is typically carried out using a UV detector, as the pyrimidine ring is UV-active. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would determine its purity.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment, especially for volatile compounds. A capillary column with a non-polar or medium-polarity stationary phase would likely be employed. The retention time from the GC would help in identifying the compound, while the mass spectrum from the MS detector would confirm its identity and help in the identification of any impurities.

Should there be a possibility of chiral centers or axial chirality, for instance, in derivatives, chiral chromatography (either HPLC or GC with a chiral stationary phase) would be necessary to separate and quantify the enantiomers or atropisomers.

Table 5: Illustrative Chromatographic Conditions for Purity Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Expected Outcome |

| HPLC | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water gradient | UV at ~254 nm | A major peak with a specific retention time, allowing for purity calculation. |

| GC-MS | Capillary, e.g., DB-5ms | Helium | Mass Spectrometry | A peak at a specific retention time with a mass spectrum matching the compound. |

Applications of 2,4 Dichloro 6 Cyclohexylpyrimidine As a Synthetic Intermediate

Role in the Construction of Complex Heterocyclic Systems

There are no documented instances in peer-reviewed literature of 2,4-Dichloro-6-cyclohexylpyrimidine being utilized as a precursor for the synthesis of more complex heterocyclic structures. The reactivity of the dichloro-pyrimidine core, which would theoretically allow for sequential or selective nucleophilic substitution reactions to build fused or multi-ring systems, has not been reported for this specific cyclohexyl-substituted derivative.

Building Block for the Synthesis of Advanced Organic Scaffolds

Investigations into the use of this compound as a foundational molecule for creating advanced organic scaffolds are absent from the current body of scientific knowledge. Such applications would typically involve leveraging the chloro-substituents as reactive handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity. However, no such transformations involving this compound have been described.

Utilization in the Development of Materials Science Precursors

The potential application of this compound as a precursor in materials science, for example, in the synthesis of polymers, organic light-emitting diodes (OLEDs), or other functional materials, has not been explored in any published research. There are no available data tables or detailed research findings on its use in this capacity.

Emerging Frontiers in the Chemistry of this compound: A Look Towards the Future

The strategic importance of substituted pyrimidines in pharmaceuticals, agrochemicals, and materials science has spurred continuous innovation in their synthesis and functionalization. Within this vast chemical space, this compound stands as a versatile scaffold, offering multiple reaction sites for diversification. As researchers push the boundaries of chemical synthesis, several emerging trends and future research directions are poised to revolutionize the way we approach the chemistry of this and related pyrimidine (B1678525) derivatives. This article explores the forefront of these advancements, from next-generation catalytic methods to the integration of artificial intelligence in synthetic design and the imperative of sustainable chemical practices.

Q & A

Q. What are the recommended safety protocols for handling 2,4-Dichloro-6-cyclohexylpyrimidine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or gloveboxes when handling powdered forms to avoid inhalation of aerosols .

- Waste Disposal: Segregate chemical waste into halogenated organic containers. Collaborate with certified waste management services for incineration or chemical neutralization to comply with environmental regulations .

- Emergency Measures: In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain a spill kit containing adsorbents (e.g., vermiculite) and neutralizing agents (e.g., sodium bicarbonate) .

Q. How can researchers optimize the synthesis of this compound from precursor compounds?

Methodological Answer:

- Precursor Selection: Use 6-cyclohexylpyrimidin-4-ol as a starting material. Chlorination with POCl₃ or PCl₃ under reflux (80–100°C) achieves selective substitution at the 2- and 4-positions. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

- Solvent System: Anhydrous dichloromethane or toluene minimizes side reactions (e.g., hydrolysis). Add catalytic DMAP to enhance reaction efficiency .

- Yield Improvement: Purify crude products via column chromatography (silica gel, gradient elution) to isolate the target compound with >95% purity .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns. Key signals include cyclohexyl protons (δ 1.2–2.1 ppm) and pyrimidine ring carbons (δ 155–165 ppm) .

- Mass Spectrometry: ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺. Fragmentation patterns confirm chlorine isotopes (e.g., m/z 261/263 for Cl₂) .

- X-ray Crystallography: For structural elucidation, grow single crystals via slow evaporation in ethanol. Analyze using Cu-Kα radiation (λ = 1.5418 Å) to resolve bond lengths and angles .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity data for this compound?

Methodological Answer:

- Variable Control: Discrepancies in nucleophilic substitution rates (e.g., with amines) may arise from solvent polarity or trace moisture. Use anhydrous DMF and molecular sieves to standardize conditions .

- Competitive Pathways: Competing reactions (e.g., elimination vs. substitution) can be mitigated by adjusting temperature (lower temps favor substitution) and base strength (weaker bases like K₂CO₃ reduce elimination) .

- Data Validation: Cross-reference results with computational models (DFT calculations for activation energies) to identify thermodynamically favored pathways .

Q. What strategies improve regioselectivity in derivatization reactions of this compound?

Methodological Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc on the cyclohexyl moiety) to bias reactivity at the 4-position. Subsequent deprotection restores functionality .

- Metal Catalysis: Use Pd(0)/Xantphos catalysts for Suzuki-Miyaura coupling at the 4-chloro position, leaving the 2-chloro site intact for further functionalization .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at the more electron-deficient 4-position due to solvation effects .

Q. How can crystallographic data resolve ambiguities in the stereoelectronic properties of this compound?

Methodological Answer:

- Single-Crystal Analysis: Determine torsional angles between the cyclohexyl group and pyrimidine ring to assess steric hindrance. For example, a dihedral angle >30° indicates significant non-planarity, reducing conjugation .

- Electron Density Maps: Use Hirshfeld surfaces to quantify intermolecular interactions (e.g., Cl⋯H contacts) that influence packing and stability .

- Comparative Studies: Contrast with analogs (e.g., 2,4-Dichloro-6-methylpyrimidine) to isolate electronic effects of the cyclohexyl substituent on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.